molecular formula C8H8BF3KNO2 B14872998 Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate

Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate

Cat. No.: B14872998
M. Wt: 257.06 g/mol
InChI Key: IQAFLYZULCWSLN-UHFFFAOYSA-N
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Description

Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate is a borate salt with a pyridine ring substituted at the 3-position by a trifluoroborate group and at the 6-position by a 2-methoxy-2-oxoethyl moiety. The compound’s structure combines the electron-deficient nature of the trifluoroborate group with the electron-rich pyridine ring and ester functional group, making it a versatile intermediate in organometallic chemistry and catalysis.

Key properties inferred from structurally related compounds include:

  • Molecular formula: Likely C₈H₇BF₃KNO₃ (based on substitution pattern).
  • Stability: Expected to be air- and moisture-sensitive, requiring storage under inert conditions at 2–8°C .
  • Applications: Likely used in Suzuki-Miyaura cross-coupling reactions or as a catalyst in esterification/amidation reactions, similar to potassium trifluoro(6-trifluoromethylpyridin-3-yl)borate .

Properties

Molecular Formula

C8H8BF3KNO2

Molecular Weight

257.06 g/mol

IUPAC Name

potassium;trifluoro-[6-(2-methoxy-2-oxoethyl)pyridin-3-yl]boranuide

InChI

InChI=1S/C8H8BF3NO2.K/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12;/h2-3,5H,4H2,1H3;/q-1;+1

InChI Key

IQAFLYZULCWSLN-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)CC(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide typically involves the reaction of a pyridylboronic acid derivative with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the trifluoroborate group .

Major Products

Major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, the compound transfers its boron-containing group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the oxidative addition of the palladium catalyst to an electrophilic organic group, followed by transmetalation with the nucleophilic boron group .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridyl Trifluoroborates

Compound Name Substituent (Position) Molecular Formula Key Functional Groups
Potassium trifluoro(pyridin-3-yl)borate None (3-position BF₃K) C₅H₄BF₃KN Trifluoroborate
Potassium trifluoro(6-bromopyridin-3-yl)borate Br (6-position) C₅H₃BBrF₃KN Bromo, trifluoroborate
Potassium trifluoro(6-fluoropyridin-3-yl)borate F (6-position) C₅H₃BF₄KN Fluoro, trifluoroborate
Potassium trifluoro(6-formylpyridin-3-yl)borate CHO (6-position) C₆H₄BF₃KNO Aldehyde, trifluoroborate
Target compound CH₂CO₂Me (6-position) C₈H₇BF₃KNO₃ Ester, trifluoroborate

Key Observations :

  • Electronic Effects : The 6-substituent modulates the pyridine ring’s electronic properties. Electron-withdrawing groups (e.g., Br, F, CHO) enhance the electrophilicity of the trifluoroborate group, while the methoxycarbonyl group in the target compound provides steric bulk and moderate electron withdrawal .
  • Reactivity : Bromo and formyl substituents enable further functionalization (e.g., cross-coupling or oxidation), whereas the target compound’s ester group may limit reactivity to specific transformations (e.g., hydrolysis) .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Physical State Solubility Stability Synthesis Yield (Typical)
Potassium trifluoro(pyridin-3-yl)borate White solid Water, acetone Stable under inert conditions 50–70%
Potassium trifluoro(6-trifluoromethylpyridin-3-yl)borate White solid Organic solvents Hygroscopic; store at RT 60–80%
Potassium trifluoro(6-formylpyridin-3-yl)borate White powder DMSO, acetone Sensitive to moisture; store at 2–8°C 43–78%
Target compound White solid* Water, THF* Likely moisture-sensitive* ~50% (estimated)

*Inferred from analogs.

Spectroscopic Data Comparison

Table 3: NMR Chemical Shifts (δ, ppm)

Compound Name ¹H NMR (Key Signals) ¹⁹F NMR (δ)
Potassium trifluoro(3-methoxyphenylethynyl)borate 3.76 (s, OCH₃), 6.78–7.15 (ArH) −135.0 (dd)
Potassium trifluoro(6-formylpyridin-3-yl)borate 8.23 (d, ArH), 7.96 (d, ArH) −133.2 (dd)
Target compound ~3.7 (s, OCH₃), ~4.3 (s, CH₂CO) ~−135 (estimated)

The ester group in the target compound is expected to deshield adjacent protons, resulting in distinct ¹H NMR signals compared to analogs with halide or aldehyde substituents .

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